Technical Guide: Physical Properties of 2,6-Diiodo-3-methoxypyridine
Technical Guide: Physical Properties of 2,6-Diiodo-3-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physical properties of 2,6-Diiodo-3-methoxypyridine. Due to the limited availability of experimentally determined data for this specific compound in public literature, this guide also includes standardized, widely accepted experimental protocols for determining key physical characteristics of solid organic compounds. Furthermore, a plausible synthetic route for 2,6-Diiodo-3-methoxypyridine is proposed, complete with a detailed experimental workflow and a corresponding visualization.
Core Physical Properties
The fundamental physical and chemical identifiers for 2,6-Diiodo-3-methoxypyridine are summarized in the table below. It is important to note that while basic identifiers are readily available, specific experimental data such as melting point, boiling point, and density have not been widely reported in the literature for this particular isomer.
| Property | Value |
| Molecular Formula | C₆H₅I₂NO |
| Molecular Weight | 360.92 g/mol |
| CAS Number | 437709-98-3 |
| Appearance | Solid |
| InChI Key | JMICSTQRCNYRTG-UHFFFAOYSA-N |
| SMILES | COc1ccc(I)nc1I |
| Melting Point | Data not available in cited literature. |
| Boiling Point | Data not available in cited literature. |
| Density | Data not available in cited literature. |
| Solubility | Data not available in cited literature. |
Experimental Protocols for Physical Property Determination
The following sections detail standard laboratory procedures for determining the primary physical properties of a solid organic compound like 2,6-Diiodo-3-methoxypyridine.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will broaden and depress this range. The capillary method is the standard technique for this determination.
Methodology:
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Sample Preparation: The solid sample must be completely dry and finely powdered to ensure uniform heat distribution. A small amount of the powdered sample is packed into a capillary tube to a height of approximately 3-5 mm. The tube is then tapped gently on a hard surface to compact the material at the bottom.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor. The sample should be positioned adjacent to the temperature sensing element.
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Measurement:
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An initial, rapid heating is performed to determine an approximate melting range.
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The apparatus is allowed to cool, and a second, more precise measurement is conducted with a fresh sample. The temperature is increased rapidly to about 15-20°C below the approximate melting point.
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The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.
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Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the melting range.
Solubility Determination
Solubility is a fundamental property that dictates a compound's behavior in various solvents, which is crucial for reaction setup, purification, and formulation.
Methodology:
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Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) should be selected for testing.
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Sample Preparation: A small, accurately weighed amount of the solute (e.g., 10 mg) is placed into a test tube.
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Titration and Observation:
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The chosen solvent is added dropwise to the test tube containing the solute, with constant agitation or vortexing.
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The volume of solvent required to completely dissolve the solute is recorded.
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Observations are made to determine if the compound is "very soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent needed.
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Quantitative Measurement (if required): For a more precise determination, a saturated solution is prepared by adding an excess of the solute to a known volume of the solvent. The mixture is stirred until equilibrium is reached. The undissolved solid is then filtered, and the concentration of the solute in the filtrate is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).
Proposed Synthesis of 2,6-Diiodo-3-methoxypyridine
Synthetic Workflow Diagram
Caption: Proposed two-step synthesis of 2,6-Diiodo-3-methoxypyridine.
Detailed Synthetic Protocol
Step 1: Synthesis of 2,6-Dichloro-3-methoxypyridine
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Reaction Setup: To a solution of 3-methoxypyridine (1 equivalent) in a suitable aprotic solvent such as acetonitrile, sulfuryl chloride (SO₂Cl₂) (2.2 equivalents) is added dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Execution: The reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and slowly quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 2,6-dichloro-3-methoxypyridine.
Step 2: Synthesis of 2,6-Diiodo-3-methoxypyridine
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Reaction Setup: 2,6-Dichloro-3-methoxypyridine (1 equivalent) is dissolved in acetone in a round-bottom flask. Sodium iodide (NaI) (2.5 - 3.0 equivalents) is added to the solution.
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Reaction Execution: The reaction mixture is heated to reflux and stirred for an extended period (typically 24-48 hours). The progress of this halogen exchange reaction (a Finkelstein reaction) is monitored by TLC or GC-MS.
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Work-up and Purification: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like dichloromethane. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with a solution of sodium thiosulfate to remove any remaining iodine, then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 2,6-Diiodo-3-methoxypyridine, is purified by recrystallization or column chromatography.
Disclaimer: The information provided in this technical guide is intended for research and development purposes by qualified professionals. The proposed synthetic protocol is based on established chemical principles and may require optimization. All laboratory work should be conducted with appropriate safety precautions.
